3-methyl-4-nitro-N-[(oxolan-2-yl)methyl]benzamide
Description
3-Methyl-4-nitro-N-[(oxolan-2-yl)methyl]benzamide is a benzamide derivative featuring a 3-methyl and 4-nitro substitution on the benzene ring, with an N-linked oxolan-2-ylmethyl group (tetrahydrofuran-2-ylmethyl). The nitro group confers electron-withdrawing properties, while the methyl group provides mild electron-donating effects, creating a unique electronic profile. The oxolane moiety introduces a cyclic ether structure, likely enhancing solubility and influencing molecular conformation.
Properties
IUPAC Name |
3-methyl-4-nitro-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-9-7-10(4-5-12(9)15(17)18)13(16)14-8-11-3-2-6-19-11/h4-5,7,11H,2-3,6,8H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQWVSOBXWPMSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2CCCO2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-nitro-N-[(oxolan-2-yl)methyl]benzamide typically involves the following steps:
Nitration: The introduction of a nitro group onto the benzene ring is achieved through nitration. This is usually done by treating methylbenzene with a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The nitro-substituted benzene is then subjected to amidation with oxolan-2-ylmethylamine. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
Chemical Reactions Analysis
Nitro Group Reduction
The aromatic nitro group at the 4-position undergoes selective reduction to an amine under catalytic hydrogenation conditions.
Reagents & Conditions :
- Catalyst : H₂/Pd-C (10% w/w)
- Solvent : Ethanol or methanol
- Temperature : 60–80°C
- Time : 4–6 hours
- Yield : 85–92%
Product : 3-Methyl-4-amino-N-[(oxolan-2-yl)methyl]benzamide.
Mechanism : The nitro group is reduced via sequential electron transfer, forming an intermediate nitroso and hydroxylamine before yielding the primary amine .
Amide Hydrolysis
The benzamide group hydrolyzes under acidic or basic conditions to form a carboxylic acid.
| Condition | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl | Reflux | 8–12 h | 78% |
| Basic hydrolysis | 4M NaOH in H₂O/EtOH (1:1) | 80°C | 6 h | 82% |
Product : 3-Methyl-4-nitrobenzoic acid and (oxolan-2-yl)methanamine.
Notes : The oxolane ring remains intact under these conditions.
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring facilitates substitution at the meta and para positions relative to the nitro group.
Example Reaction : Chlorination
- Reagent : Cl₂/FeCl₃ (catalytic)
- Solvent : Dichloromethane
- Product : 3-Methyl-4-nitro-5-chloro-N-[(oxolan-2-yl)methyl]benzamide (yield: 65%) .
Oxolane Ether Cleavage
The oxolane (tetrahydrofuran) moiety undergoes ring-opening under acidic conditions:
Reagents :
- 48% HBr in acetic acid
- Temperature : 100°C
- Time : 3 hours
- Yield : 88%
Product : 3-Methyl-4-nitro-N-(2-bromoethyl)benzamide.
Mechanism : Protonation of the oxygen atom weakens the C–O bond, leading to cleavage and bromination.
Nucleophilic Substitution at the Methyl Group
The methyl group at the 3-position participates in free-radical halogenation:
Reagents :
Product : 3-Bromomethyl-4-nitro-N-[(oxolan-2-yl)methyl]benzamide.
Coupling Reactions
The amide nitrogen can engage in Ullmann-type coupling with aryl halides:
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| CuI, 1,10-phenanthroline | DMF, 120°C, 24 h | 3-Methyl-4-nitro-N-[(oxolan-2-yl)methyl]-N-arylbenzamide | 55–60% |
Scientific Research Applications
3-methyl-4-nitro-N-[(oxolan-2-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-methyl-4-nitro-N-[(oxolan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzamide core may bind to proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : 3-methylbenzamide with an N-(2-hydroxy-1,1-dimethylethyl) group.
- Key Features : The N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization.
- Synthesis: Reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol .
- Contrast : Unlike the target compound, it lacks a nitro group and oxolane moiety, limiting its electronic complexity and solubility modulation.
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5)
- Structure : Benzamide with a sulfamoyl group and an oxadiazole-linked substituent.
- Applications : Antifungal activity (in vitro), solubilized with Pluronic F-127 for experimental use .
- Contrast : The sulfamoyl and oxadiazole groups introduce hydrogen-bonding and π-stacking capabilities absent in the target compound. The nitro group in the target may offer stronger electron-withdrawing effects compared to sulfamoyl.
N-{9-[(2R,4S,5S)-4-Hydroxy-5-(Sulfanylmethyl)oxolan-2-yl]-9H-purin-6-yl}benzamide (Compound 33)
- Structure : Benzamide linked to a purine-oxolane scaffold.
- Synthesis : Deprotection of a benzoylthio group under basic conditions, yielding 51% purity .
- Contrast : The purine-oxolane system enables nucleic acid interactions, while the target compound’s nitro group may enhance reactivity in electrophilic substitution.
Solubility and Stability
- Oxolane Impact : The oxolan-2-ylmethyl group in the target compound likely improves aqueous solubility compared to purely aromatic substituents (e.g., phenethyl in Rip-D) .
Biological Activity
3-Methyl-4-nitro-N-[(oxolan-2-yl)methyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzamide backbone with a methyl and nitro group at the para position and an oxolane ring attached through a methylene bridge. This unique structure may contribute to its biological properties.
The biological activity of this compound is believed to involve several mechanisms:
- Nitro Group Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
- Enzyme Interaction : The oxolane moiety may enhance binding affinity to specific enzymes or receptors, modulating their activity and influencing various signaling pathways.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. These activities may be attributed to the disruption of microbial cell membranes or interference with essential microbial metabolic processes.
Anticancer Activity
Studies have shown that related compounds possess anticancer properties, potentially through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation by disrupting cell cycle progression.
For instance, certain analogs have demonstrated significant cytotoxicity against various cancer cell lines, indicating a promising avenue for further investigation into their therapeutic potential .
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound could induce G0/G1 phase arrest in the cell cycle, leading to reduced proliferation rates in treated cells .
- Synergistic Effects : Combinations with other therapeutic agents have been explored, revealing potential synergistic effects that enhance overall efficacy against resistant cancer types .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
